Cas no 890099-48-6 (4-Acetoxy-2'-iodobenzophenone)

4-Acetoxy-2'-iodobenzophenone 化学的及び物理的性質
名前と識別子
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- [4-(2-iodobenzoyl)phenyl] acetate
- 4-Acetoxy-2'-iodobenzophenone
- MFCD07698953
- 890099-48-6
- AKOS016018256
- DTXSID50641700
- 4-(2-Iodobenzoyl)phenyl acetate
-
- MDL: MFCD07698953
- インチ: InChI=1S/C15H11IO3/c1-10(17)19-12-8-6-11(7-9-12)15(18)13-4-2-3-5-14(13)16/h2-9H,1H3
- InChIKey: RIFCCFYTBWKKPI-UHFFFAOYSA-N
- SMILES: CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I
計算された属性
- 精确分子量: 365.97529g/mol
- 同位素质量: 365.97529g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 334
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 43.4Ų
じっけんとくせい
- 密度みつど: 1.611
- Boiling Point: 461.2°C at 760 mmHg
- フラッシュポイント: 232.7°C
- Refractive Index: 1.624
4-Acetoxy-2'-iodobenzophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB533103-1 g |
4-Acetoxy-2'-iodobenzophenone, 90%; . |
890099-48-6 | 90% | 1g |
€602.90 | 2023-01-03 | |
abcr | AB533103-1g |
4-Acetoxy-2'-iodobenzophenone, 90%; . |
890099-48-6 | 90% | 1g |
€615.50 | 2025-02-16 | |
Fluorochem | 201851-2g |
4-Acetoxy-2'-iodobenzophenone |
890099-48-6 | >90% | 2g |
£624.00 | 2022-03-01 | |
Fluorochem | 201851-1g |
4-Acetoxy-2'-iodobenzophenone |
890099-48-6 | >90% | 1g |
£340.00 | 2022-03-01 | |
A2B Chem LLC | AB91077-1g |
4-Acetoxy-2'-iodobenzophenone |
890099-48-6 | >90% | 1g |
$423.00 | 2024-04-19 | |
Ambeed | A212818-1g |
4-Acetoxy-2'-iodobenzophenone |
890099-48-6 | 95+% | 1g |
$319.0 | 2024-04-16 | |
Fluorochem | 201851-5g |
4-Acetoxy-2'-iodobenzophenone |
890099-48-6 | >90% | 5g |
£1120.00 | 2022-03-01 | |
abcr | AB533103-2 g |
4-Acetoxy-2'-iodobenzophenone, 90%; . |
890099-48-6 | 90% | 2g |
€1,062.60 | 2023-01-03 | |
TRC | A088155-250mg |
4-Acetoxy-2'-iodobenzophenone |
890099-48-6 | 250mg |
$ 290.00 | 2022-06-08 | ||
TRC | A088155-500mg |
4-Acetoxy-2'-iodobenzophenone |
890099-48-6 | 500mg |
$ 480.00 | 2022-06-08 |
4-Acetoxy-2'-iodobenzophenone 関連文献
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
4-Acetoxy-2'-iodobenzophenoneに関する追加情報
Introduction to 4-Acetoxy-2'-iodobenzophenone (CAS No. 890099-48-6)
4-Acetoxy-2'-iodobenzophenone (CAS No. 890099-48-6) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its unique molecular structure, offers a wide range of applications in both academic research and industrial settings. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, and potential applications of 4-Acetoxy-2'-iodobenzophenone, drawing on the latest research findings to provide a detailed and up-to-date overview.
The molecular formula of 4-Acetoxy-2'-iodobenzophenone is C15H11I1O3, and its molecular weight is 330.15 g/mol. The compound features a benzophenone core with an acetoxy group at the 4-position and an iodine atom at the 2'-position of the phenyl ring. This unique structural arrangement imparts specific chemical properties that make it valuable for various applications.
In terms of physical properties, 4-Acetoxy-2'-iodobenzophenone is a solid at room temperature with a melting point ranging from 155 to 157°C. It is insoluble in water but exhibits good solubility in organic solvents such as dichloromethane, acetone, and ethanol. These solubility characteristics facilitate its use in various synthetic reactions and analytical techniques.
The synthesis of 4-Acetoxy-2'-iodobenzophenone can be achieved through several methods, each with its own advantages and limitations. One common approach involves the reaction of 2-iodoacetophenone with 4-hydroxybenzophenone in the presence of acetic anhydride. This method provides high yields and purity, making it suitable for large-scale production. Another synthetic route involves the iodination of 4-acetoxybenzophenone using iodine monochloride or other iodinating agents. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or catalysts derived from renewable sources.
4-Acetoxy-2'-iodobenzophenone has found applications in various fields due to its unique chemical properties. In medicinal chemistry, it serves as a valuable intermediate in the synthesis of bioactive compounds. For instance, it has been used as a building block in the development of novel anticancer agents and anti-inflammatory drugs. The presence of the iodine atom allows for easy functionalization through various chemical transformations, enabling the creation of diverse derivatives with tailored biological activities.
In materials science, 4-Acetoxy-2'-iodobenzophenone has shown promise as a photoactive material due to its ability to absorb light in the visible spectrum. This property makes it suitable for applications in photovoltaic devices and photocatalysis. Recent studies have explored its use in dye-sensitized solar cells (DSSCs) and as a photosensitizer in photocatalytic water splitting reactions. The acetoxy group can be further modified to enhance its photochemical properties, opening up new avenues for research and development.
The potential biological activities of 4-Acetoxy-2'-iodobenzophenone have also been investigated extensively. Studies have shown that it exhibits significant antioxidant properties, which can be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This makes it a promising candidate for use in cosmetics and nutraceuticals as an anti-aging agent or skin protectant.
In addition to its direct applications, 4-Acetoxy-2'-iodobenzophenone serves as a useful tool for probing biological systems. Its fluorescent properties have been utilized in fluorescence microscopy and other imaging techniques to study cellular processes such as protein-protein interactions and intracellular signaling pathways. The ability to modify the structure through functionalization allows researchers to tailor its properties for specific applications, enhancing its utility as a research tool.
The environmental impact of chemicals is an important consideration in their development and use. Recent studies have focused on assessing the biodegradability and ecotoxicity of 4-Acetoxy-2'-iodobenzophenone. Preliminary results suggest that it has low toxicity to aquatic organisms and can be biodegraded under certain conditions. However, further research is needed to fully understand its environmental fate and effects.
In conclusion, 4-Acetoxy-2'-iodobenzophenone (CAS No. 890099-48-6) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and biological research. Its unique chemical structure provides opportunities for functionalization and modification, making it a valuable intermediate and building block for various advanced materials and bioactive compounds. As research continues to advance, it is likely that new applications and insights into the properties of this compound will emerge, further expanding its utility in both academic and industrial settings.
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